- Product class 1: pyrazolesScience of Synthesis, 2002, 12, 15-225,
Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

94209-24-2 structure
Nome del prodotto:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
Numero CAS:94209-24-2
MF:C18H16N2O2
MW:292.331844329834
MDL:MFCD03960606
CID:2131164
PubChem ID:2374374
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)
- CCG-305131
- BS-48113
- D85559
- HMS1407H21
- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
- AKOS015969508
- BWTLOAULVWBENQ-UHFFFAOYSA-N
- Ethyl 1,3-diphenylpyrazole-5-carboxylate
- Z53848029
- Enamine_004751
- CS-0161857
- ethyl 2,5-diphenylpyrazole-3-carboxylate
- DB-370095
- 94209-24-2
- SCHEMBL16112468
-
- MDL: MFCD03960606
- Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
- Chiave InChI: BWTLOAULVWBENQ-UHFFFAOYSA-N
- Sorrisi: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC
Proprietà calcolate
- Massa esatta: 292.121177757g/mol
- Massa monoisotopica: 292.121177757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 44.1Ų
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K04958-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 5g |
$850 | 2024-06-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 5g |
$1435 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-5g |
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 5g |
¥11821.00 | 2024-04-24 | |
eNovation Chemicals LLC | K04958-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 1g |
$215 | 2025-02-28 | |
eNovation Chemicals LLC | K04958-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 1g |
$215 | 2025-02-19 | |
Chemenu | CM362790-250mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 250mg |
$191 | 2024-07-19 | |
Chemenu | CM362790-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 5g |
$1361 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 1g |
3550.0CNY | 2021-07-17 | |
Aaron | AR01JJA4-250mg |
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |
94209-24-2 | 95% | 250mg |
$189.00 | 2025-02-11 | |
1PlusChem | 1P01JJ1S-250mg |
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |
94209-24-2 | 95% | 250mg |
$439.00 | 2024-04-19 |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxidesJournal of Chemical Research, 1999, (12), 718-719,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedureJournal of Heterocyclic Chemistry, 1999, 36(1), 217-220,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Ethanol ; 5 h, reflux
Riferimento
- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid NigellicineJournal of Organic Chemistry, 2003, 68(15), 5977-5982,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C
Riferimento
- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting propertiesNew Journal of Chemistry, 2020, 44(3), 684-694,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux
Riferimento
- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazolesJournal of Fluorine Chemistry, 2010, 131(3), 426-432,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl EnonesACS Omega, 2023, 8(19), 17274-17287,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Methanol ; overnight, 65 °C
Riferimento
- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman AcetatesChemical Communications (Cambridge, 2013, 49(70), 7738-7740,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C
Riferimento
- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 1 h, rt
Riferimento
- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In SituEuropean Journal of Organic Chemistry, 2018, 2018(3), 316-328,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt
1.2 3 h, rt; 10 h, reflux
1.2 3 h, rt; 10 h, reflux
Riferimento
- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and ArylhydrazinesJournal of Heterocyclic Chemistry, 2016, 53(3), 840-848,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Riferimento
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineChemistry Central Journal, 2016, 10,,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C
Riferimento
- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acidsJournal of Fluorine Chemistry, 2018, 214, 17-23,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials
- ethyl propiolate
- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
- ethyl 2,4-dioxo-4-phenyl-butanoate
- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione
- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-
- N'-Phenylbenzohydrazonoyl chloride
- Phenylhydrazine Hydrochloride (1:1)
- 2,5-diphenyl-2h-tetrazole
- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-
- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester
- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate
- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products
- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)
- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)
- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)
- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Letteratura correlata
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Prodotti correlati
- 2679933-68-5((3S,5S)-4-acetyl-5-ethylmorpholine-3-carboxylic acid)
- 2167349-39-3(tert-butyl 2-(azetidin-3-ylidene)acetate)
- 2138077-09-3(7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane)
- 2228380-87-6(1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylmethanol)
- 2138400-12-9(2-Oxabicyclo[2.1.1]hexane-4-methanol, 1-(1-piperidinylmethyl)-)
- 2648996-50-1(4-(isocyanatomethyl)-2-methyl-1-nitrobenzene)
- 2060005-44-7(5-amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one)
- 2138088-87-4(4-methyl-3-(1H-pyrrol-2-yl)cyclohexan-1-one)
- 2248342-98-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate)
- 2137086-41-8(tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
